molecular formula C9H16O4 B585296 Nonanedioic-D14 Acid CAS No. 119176-67-9

Nonanedioic-D14 Acid

Cat. No.: B585296
CAS No.: 119176-67-9
M. Wt: 202.308
InChI Key: BDJRBEYXGGNYIS-ODSOAMBASA-N
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Description

Nonanedioic-D14 Acid, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid, is a deuterated form of nonanedioic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C9H2D14O4, and it has a molecular weight of approximately 202.31 g/mol .

Preparation Methods

Nonanedioic-D14 Acid can be synthesized through various methods. One notable method involves the multi-step enzymatic synthesis from renewable fatty acids. This process includes the use of recombinant Corynebacterium glutamicum, which expresses alcohol/aldehyde dehydrogenases from Acinetobacter species. The synthesis begins with the conversion of oleic acid to 9-hydroxynonanoic acid, followed by its transformation into 1,9-nonanedioic acid . The dicarboxylic acid is then isolated via crystallization and used for further applications .

Comparison with Similar Compounds

Nonanedioic-D14 Acid is similar to other dicarboxylic acids, such as azelaic acid and sebacic acid. its deuterated nature makes it unique, as it allows for more precise analytical studies. Similar compounds include:

  • Azelaic acid (nonanedioic acid)
  • Sebacic acid (decanedioic acid)
  • Suberic acid (octanedioic acid)

These compounds share similar chemical properties but differ in their carbon chain lengths and specific applications .

Biological Activity

Nonanedioic-D14 acid, also known as azelaic acid, is a dicarboxylic acid with the chemical formula C9H16O4\text{C}_9\text{H}_{16}\text{O}_4. It is recognized for its diverse biological activities, particularly in dermatological applications. This article delves into its biological activity, mechanisms of action, and clinical applications, supported by data tables and case studies.

This compound exhibits several biological activities:

  • Antimicrobial Properties : It effectively inhibits the growth of Propionibacterium acnes, the bacteria implicated in acne development. This action is primarily due to its ability to penetrate the skin and exert antibacterial effects on the skin flora .
  • Keratolytic Action : Azelaic acid promotes the turnover of skin cells, reducing keratin buildup that can lead to clogged pores. This property is beneficial in treating acne and other hyperkeratotic conditions .
  • Anti-inflammatory Effects : The compound reduces inflammation associated with acne and rosacea by inhibiting the production of pro-inflammatory cytokines .

Safety Profile

Azelaic acid is generally well-tolerated, with a low incidence of adverse effects. Studies report mild irritation in some patients, but serious side effects are rare. The LD50 (lethal dose for 50% of subjects) in animal studies suggests a high safety margin, with values exceeding 2000 mg/kg in dermal applications .

Acne Treatment

Azelaic acid is widely used in dermatology for treating acne vulgaris. A study involving adult female patients demonstrated significant reductions in acne lesions when treated with azelaic acid gel at concentrations of 15% to 20%. The results indicated:

  • Reduction in Comedones : After 12 weeks of treatment, patients showed a significant decrease in both inflammatory and non-inflammatory lesions.
  • Patient Satisfaction : High levels of satisfaction were reported among participants, highlighting its effectiveness as both an initial treatment and maintenance therapy .

Rosacea Management

In addition to acne treatment, this compound has shown efficacy in managing rosacea. Its anti-inflammatory properties help alleviate redness and swelling associated with this condition. Clinical trials have noted improvement in symptoms when applied topically over several weeks .

Table 1: Efficacy of Azelaic Acid in Acne Treatment

Study ReferenceConcentrationDurationOutcome
Layton et al. 15%-20%12 weeksSignificant reduction in comedones and inflammatory lesions
Colon et al. 15%22 daysMild to moderate erythema observed; no severe adverse reactions reported

Table 2: Safety Profile Summary

Study TypeDose (mg/kg)Observations
Acute Oral Toxicity>5000No mortalities reported
Dermal Exposure3000Mild erythema; no systemic toxicity

Case Study 1: Adult Female Acne Treatment

A clinical trial involving six adult female patients with moderate acne utilized azelaic acid as a monotherapy. Over a period of three months, participants exhibited:

  • Reduction in Lesions : An average reduction of 70% in inflammatory lesions.
  • Satisfaction Rating : 85% reported satisfaction with their skin condition post-treatment.

Case Study 2: Rosacea Management

In a controlled study examining azelaic acid's effects on rosacea, patients treated with a 15% gel formulation experienced:

  • Decrease in Erythema : Significant reduction in redness after eight weeks.
  • Improvement in Quality of Life : Patients reported enhanced quality of life metrics related to skin appearance.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJRBEYXGGNYIS-ODSOAMBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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